BenchChemオンラインストアへようこそ!

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

DNA-PK inhibition Kinase targeting Cancer research

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide is a synthetic quinazoline derivative (C17H13N3OS, MW 307.37 g/mol) featuring a partially saturated dihydrobenzo[h]quinazoline core linked to a thiophene-2-carboxamide moiety via an amide bond at the 2-position. The compound belongs to the broader class of 5,6-dihydrobenzo[h]quinazoline-based research molecules, a scaffold associated with kinase inhibition and antitumor activity.

Molecular Formula C17H13N3OS
Molecular Weight 307.4 g/mol
CAS No. 306979-39-5
Cat. No. B3060369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
CAS306979-39-5
Molecular FormulaC17H13N3OS
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=CS4
InChIInChI=1S/C17H13N3OS/c21-16(14-6-3-9-22-14)20-17-18-10-12-8-7-11-4-1-2-5-13(11)15(12)19-17/h1-6,9-10H,7-8H2,(H,18,19,20,21)
InChIKeyKIWRFBMYXOFTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide (CAS 306979-39-5): Core Identity and Predicted Activity Profile for Scientific Procurement


N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide is a synthetic quinazoline derivative (C17H13N3OS, MW 307.37 g/mol) featuring a partially saturated dihydrobenzo[h]quinazoline core linked to a thiophene-2-carboxamide moiety via an amide bond at the 2-position [1]. The compound belongs to the broader class of 5,6-dihydrobenzo[h]quinazoline-based research molecules, a scaffold associated with kinase inhibition and antitumor activity. Predictive modeling and database annotations suggest involvement in DNA-dependent protein kinase (DNA-PK) inhibition, with an investigational status in oncology contexts including glioblastoma, squamous cell carcinoma, and prostate neoplasms [2]. The commercially available product is typically supplied at 95% purity for research purposes .

Why Closely Related Dihydrobenzoquinazoline or Thiophene Carboxamide Analogs Cannot Replace N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide in Targeted Investigations


Substitution of this compound with a generic 'dihydrobenzoquinazoline' analog or a simple 'thiophene carboxamide' is not scientifically valid. The specific connectivity of the thiophene-2-carboxamide group at the 2-position of the 5,6-dihydrobenzo[h]quinazoline scaffold is predicted to be critical for interaction with DNA-PK [1]. Closely related compounds, such as 4-substituted 5,6-dihydrobenzo[h]quinazolines (which exhibit anti-platelet aggregation activity) or other thiophene carboxamide derivatives (including IKK-2 and FLT3 inhibitors), are known to engage entirely distinct kinase targets and biological pathways [2]. The predicted DNA-PK inhibition profile of this compound, associated with DNA double-strand break repair pathways, suggests a fundamentally different pharmacological application that cannot be replicated by interchange with in-class but target-divergent analogs [1]. Below, we provide the limited quantitative evidence currently available to support this differentiation.

Quantitative Differentiation Evidence for N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide Against Closest Comparators


Computationally Predicted DNA-PK Inhibition Versus 4-Substituted Anti-Platelet Analogs

DrugMapper computational target prediction assigns this compound specifically to DNA-dependent protein kinase (DNA-PK, PRKDC gene product) as a primary target, with associated investigational status in glioblastoma, squamous cell carcinoma, and prostate cancer [1]. In contrast, 4-substituted 5,6-dihydrobenzo[h]quinazoline derivatives synthesized by Hirota et al. demonstrated anti-platelet aggregation activity as their primary pharmacological profile, with no reported DNA-PK interaction [2]. This predicted target divergence indicates that the 2-position substitution pattern is a critical determinant of kinase specificity.

DNA-PK inhibition Kinase targeting Cancer research

Predicted Protein Synthesis Inhibition Screen Data via RNase L Activation Assay

A BindingDB screening entry for a compound matching the 2-thiophenecarboxamide descriptor showed an IC50 of 2.30 nM in an assay measuring activation of RNase L via concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1]. However, the specific BDBM identifier associated with this result corresponds to a structurally distinct 2-5A nucleotide analog, and direct confirmation that this data belongs to the target compound could not be established [2]. This evidence is therefore provided as a screening-level reference only, not as confirmed target compound data.

RNase L Protein synthesis inhibition Screening data

Evidence-Backed Research Application Scenarios for N-(5,6-Dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide


DNA Damage Response Kinase Probe Development in Oncology

Based on its computationally predicted DNA-PK inhibitory profile and investigational association with glioblastoma and prostate neoplasms, this compound may serve as a starting point for developing chemical probes targeting non-homologous end joining (NHEJ) DNA repair pathways in cancer cell lines [1]. Researchers investigating DNA-PK as a therapeutic target in castration-resistant prostate cancer or squamous cell carcinoma may evaluate this compound as an early-stage tool compound.

Comparative Kinase Selectivity Profiling Studies

Given that 4-substituted 5,6-dihydrobenzo[h]quinazolines exhibit anti-platelet aggregation activity with no reported DNA-PK interaction, this compound is specifically suited for structure-activity relationship (SAR) studies comparing the 2-position versus 4-position substitution effects on kinase selectivity profiles [2]. This enables systematic mapping of which substitution pattern drives DNA damage kinase engagement versus platelet biology.

Computational Docking and Molecular Dynamics Validation

The predicted DNA-PK interaction, combined with the compound's well-defined chemical properties (MW 307.37, XLogP3 3.3, H-bond donor count 1, H-bond acceptor count 4), provide a foundation for computational docking studies against the DNA-PKcs crystal structure (PDB: 7K19) [2]. This compound can serve as a computational validation tool to test docking protocols before experimental screening of larger compound libraries.

Quote Request

Request a Quote for N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.